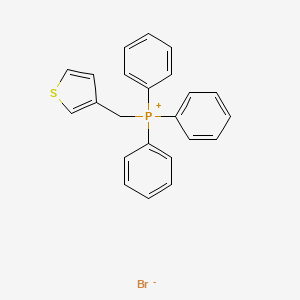![molecular formula C16H17N B8650023 1-[1-(2-naphthalenyl)ethenyl]Pyrrolidine CAS No. 156004-71-6](/img/structure/B8650023.png)
1-[1-(2-naphthalenyl)ethenyl]Pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2-naphthalenyl)ethenyl]Pyrrolidine is a chemical compound characterized by the presence of a naphthalene ring attached to a pyrrolidine ring through an ethenyl group
Méthodes De Préparation
The synthesis of 1-[1-(2-naphthalenyl)ethenyl]Pyrrolidine typically involves the reaction of naphthalene derivatives with pyrrolidine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where naphthalene-2-boronic acid reacts with 1-bromoethenylpyrrolidine in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere at elevated temperatures to yield the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-[1-(2-naphthalenyl)ethenyl]Pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of naphthalene-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethenyl group to form 1-[1-(Naphthalen-2-yl)ethyl]pyrrolidine.
Substitution: The compound can undergo electrophilic substitution reactions, particularly on the naphthalene ring, using reagents such as bromine or nitric acid. This leads to the formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
1-[1-(2-naphthalenyl)ethenyl]Pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for drug development.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-[1-(2-naphthalenyl)ethenyl]Pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its interaction with enzymes involved in cell proliferation can result in anticancer activity by inhibiting cell growth.
Comparaison Avec Des Composés Similaires
1-[1-(2-naphthalenyl)ethenyl]Pyrrolidine can be compared with other similar compounds, such as:
1-[1-(Naphthalen-2-yl)ethyl]pyrrolidine: This compound differs by the presence of an ethyl group instead of an ethenyl group, leading to different chemical reactivity and biological activity.
1-[1-(Naphthalen-2-yl)methyl]pyrrolidine:
Naphthalene derivatives: Compounds such as naphthalene-2-carboxylic acid and naphthalene-2-boronic acid share the naphthalene core but differ in their functional groups, leading to varied chemical and biological activities.
The uniqueness of this compound lies in its specific structural arrangement, which imparts unique chemical reactivity and potential for diverse applications in scientific research.
Propriétés
Numéro CAS |
156004-71-6 |
|---|---|
Formule moléculaire |
C16H17N |
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
1-(1-naphthalen-2-ylethenyl)pyrrolidine |
InChI |
InChI=1S/C16H17N/c1-13(17-10-4-5-11-17)15-9-8-14-6-2-3-7-16(14)12-15/h2-3,6-9,12H,1,4-5,10-11H2 |
Clé InChI |
DFPVZMDOLNQPSM-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC2=CC=CC=C2C=C1)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![6,6,12,12-Tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene](/img/structure/B8650035.png)

![2-(Propan-2-yl)pyrazolo[1,5-a]pyridin-3-yl thiocyanate](/img/structure/B8650043.png)

